1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol
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Overview
Description
1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
The synthesis of 1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzyl chloride with piperidin-3-ol under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized for higher yields and purity by adjusting reaction parameters like temperature, pressure, and flow rates .
Chemical Reactions Analysis
1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their potential as therapeutic agents in treating various diseases, such as depression, Alzheimer’s disease, and hypertension.
Mechanism of Action
The mechanism of action of 1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby increasing their levels in the brain and exerting antidepressant effects .
Comparison with Similar Compounds
1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol can be compared with other similar compounds, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
4-(dimethylamino)benzyl chloride: A precursor used in the synthesis of various piperidine derivatives.
N-methylpiperidine: Another piperidine derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(2)13-7-5-12(6-8-13)10-16-9-3-4-14(17)11-16/h5-8,14,17H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWBOUGMPJQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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